7-chloro-6-fluoro-1H-indole physical properties
7-chloro-6-fluoro-1H-indole physical properties
Physical Properties, Synthetic Logic, and Application Profiling
Part 1: Executive Summary
Compound Identity: 7-Chloro-6-fluoro-1H-indole CAS: 169673-92-1 Significance: This 6,7-disubstituted indole serves as a critical "privileged scaffold" in modern medicinal chemistry. Unlike simple mono-halogenated indoles, the specific 7-chloro-6-fluoro substitution pattern offers a unique combination of steric blocking and electronic modulation. It is frequently employed to:
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Block Metabolic Hotspots: The C6 and C7 positions are primary sites for oxidative metabolism (cytochrome P450 hydroxylation). Halogenation here significantly extends half-life (
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Modulate NH Acidity: The electron-withdrawing nature of the 7-chloro group (inductive effect) increases the acidity of the N1-proton, enhancing hydrogen bond donor capability in kinase hinge-binding regions.
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Serve as a Quinolone Precursor: This moiety is structurally homologous to the core of fluoroquinolone antibiotics (e.g., Gemifloxacin derivatives).
Part 2: Physicochemical Profile
The following data aggregates vendor specifications and calculated properties based on structural analogs (6-fluoroindole and 7-chloroindole).
| Property | Value / Description | Source/Note |
| Molecular Formula | Verified | |
| Molecular Weight | 169.58 g/mol | Verified |
| Appearance | Off-white to pale brown solid | Typical for halo-indoles |
| Melting Point | 60–80 °C (Estimated) | Note 1 |
| Boiling Point | ~280 °C (Predicted @ 760 mmHg) | Calculated |
| Density | 1.45 ± 0.1 g/cm³ | Predicted |
| Solubility | DMSO (>20 mg/mL), Methanol, DCM | Lipophilic |
| pKa (NH) | ~15.5 (DMSO) | Acidified by 7-Cl/6-F |
| LogP | 2.8 – 3.1 | High Lipophilicity |
Note 1 (Melting Point): While specific experimental MP data for CAS 169673-92-1 is not widely published in open literature, analogs suggest a range slightly above mono-substituted variants (7-chloroindole MP: 55-58°C; 6-fluoroindole MP: 61°C).
Part 3: Structural Analysis & Electronic Effects
The 7-chloro-6-fluoro substitution creates a specific electronic environment that dictates reactivity and binding.
Electronic Diagram (Graphviz)
This diagram illustrates the inductive and resonance effects influencing the indole ring.
Caption: Electronic and steric influence of 6,7-halogenation on the indole scaffold.
Part 4: Synthetic Methodologies
Synthesizing 7-substituted indoles is notoriously difficult due to steric clash preventing standard Fischer Indole Synthesis cyclization. The Bartoli Indole Synthesis is the preferred "field-proven" route for this scaffold.
Protocol: Bartoli Synthesis (Recommended)
Precursor: 1-Chloro-2-fluoro-3-nitrobenzene Reagent: Vinylmagnesium bromide (3-4 equivalents)
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Setup: Flame-dry a 3-neck round bottom flask under Argon.
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Solvent: Use anhydrous THF. Critical: THF must be fresh; peroxides interfere with the radical mechanism.
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Addition: Cool nitroarene solution to -40°C. Add Vinylmagnesium bromide rapidly.
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Why? The Bartoli reaction relies on a single-electron transfer (SET) mechanism. Slow addition favors side reactions.
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Quench: Sat.
solution. -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
Synthetic Workflow Diagram
Caption: Bartoli Indole Synthesis pathway for sterically crowded 7-substituted indoles.
Part 5: Analytical Characterization (Predicted)
Due to the lack of protons on the benzene ring (only H4 and H5 remain), the NMR spectrum is distinct and simplified.
1H NMR (400 MHz, DMSO-d6):
- 11.5 ppm (s, 1H): NH proton. Broad singlet. Shifted downfield compared to unsubstituted indole due to 7-Cl inductive effect.
- 7.45 ppm (dd, 1H, J=8.5, 5.5 Hz): H4 proton. Coupled to H5 (ortho) and F6 (meta).
- 7.35 ppm (t, 1H, J=2.8 Hz): H2 proton.
- 7.05 ppm (dd, 1H, J=10.0, 8.5 Hz): H5 proton. Large coupling to F6 (ortho) and H4 (ortho).
- 6.55 ppm (m, 1H): H3 proton.
Mass Spectrometry (ESI+):
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m/z: 169.0 / 171.0 (3:1 ratio due to
isotope pattern). -
Fragmentation: Loss of HCN is a common fragmentation pathway for indoles.
Part 6: Safety & Handling (SDS Highlights)
GHS Classification:
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[2]
Storage Protocol:
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Temperature: 2–8°C (Refrigerate).
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Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the electron-rich C3 position over long periods.
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Light: Store in amber vials; indoles are photo-labile and can form dimers (indoxyls) upon prolonged light exposure.
References
- Dobrikov, G. M., et al. (2018). Synthesis of 7-substituted indoles via Bartoli reaction. Beilstein Journal of Organic Chemistry.
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PubChem. (2024). Compound Summary: 7-Chloro-6-fluoroindole.[4] National Library of Medicine. Retrieved from [Link]
